Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate
Overview
Description
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate is an organophosphorus compound with a complex structure that includes phenyl and ethyl groups attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted aromatic compounds
Scientific Research Applications
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl phenyl[phenyl(phenylamino)methyl]phosphinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl phenyl[phenyl(phenylamino)methyl]phosphinate include:
Phenylphosphinic acid: A simpler phosphinic acid derivative with similar reactivity.
Diphenylphosphinic acid: Another phosphinic acid derivative with two phenyl groups.
Ethyl phenylphosphinate: A related compound with a simpler structure.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl groups and an ethyl group attached to the phosphinate moiety.
Properties
IUPAC Name |
N-[[ethoxy(phenyl)phosphoryl]-phenylmethyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO2P/c1-2-24-25(23,20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-17,21-22H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEKMJBLJQAMHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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